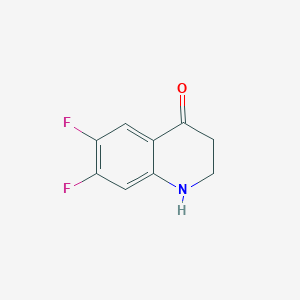

6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one

Description

Properties

IUPAC Name |

6,7-difluoro-2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO/c10-6-3-5-8(4-7(6)11)12-2-1-9(5)13/h3-4,12H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZSZOBKUBTGLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC(=C(C=C2C1=O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation and Cyclization

A foundational approach involves intramolecular Friedel-Crafts acylation of intermediates derived from substituted anilines. For example, 3-(3',4'-difluorophenylamino)propionic acid undergoes N-alkylation with agents like diethyl sulfate or iodoethane, followed by cyclization using Eaton’s reagent (P₂O₅ in methanesulfonic acid) at 110–130°C. This method yields 1-ethyl-6,7-difluoro-1,2,3,4-tetrahydro-4-quinolone with moderate regioselectivity, requiring chromatographic separation of 5,6- and 6,7-difluoro isomers.

Key Conditions

Oxidative Cyclization of Catecholamines

Catecholamine derivatives bearing electron-withdrawing protecting groups (e.g., N-tosyl or N-methoxycarbonyl) undergo oxidative cyclization using hypervalent iodine reagents (e.g., PhI(OAc)₂). Subsequent deoxyfluorination with Deoxofluor (bis(2-methoxyethyl)aminosulfur trifluoride) introduces fluorine atoms regioselectively. For instance:

-

Oxidation : PhI(OAc)₂ in DME at 0°C forms azaspirodienones.

-

Fluorination : Deoxofluor at −40°C to −20°C yields 6- or 7-fluoro derivatives, depending on the N-protecting group.

Regioselectivity Trends

| N-Protecting Group | Major Product | Yield |

|---|---|---|

| Methoxycarbonyl | 6-Fluoro | 62% |

| Nonaflyl (Nf) | 7-Fluoro | 70% |

Transition Metal-Catalyzed Methods

Rhodium-Catalyzed Hydroaminoalkylation

A two-step procedure employs hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines, followed by Buchwald-Hartwig amination :

-

Step 1 : A titanium complex (2,6-bis(phenylamino)pyridinato) catalyzes hydroaminoalkylation at 100°C, yielding linear adducts with >90% regioselectivity.

-

Step 2 : Intramolecular amination using Pd(OAc)₂/Xantphos at 120°C forms the tetrahydroquinoline core.

Advantages :

-

High regiocontrol (>90% linear selectivity).

-

Tolerates electron-deficient aryl groups.

Limitations :

-

Requires inert atmosphere and expensive catalysts.

Nickel-Mediated Reductive Cyclization

Nitroarenes (e.g., 3,4-difluoronitrobenzene) undergo reductive cyclization with ethanol under TiO₂ photocatalysis, forming 4-ethoxy-1,2,3,4-tetrahydroquinoline , which is subsequently oxidized and fluorinated. This method avoids harsh fluorinating agents but suffers from low yields (30–40%).

Fluorination Strategies

Late-Stage Direct Fluorination

Electrophilic fluorination using Selectfluor or N-fluorobenzenesulfonimide (NFSI) on tetrahydroquinolin-4-one precursors introduces fluorine at C6/C7 positions. For example:

Halogen Exchange (Halex Reaction)

Chloro or bromo precursors undergo halogen exchange with KF or CsF in polar aprotic solvents (e.g., DMF). For instance, 6,7-dichloro-1,2,3,4-tetrahydroquinolin-4-one reacts with anhydrous KF at 150°C to yield the difluoro derivative.

Optimized Conditions

| Parameter | Value |

|---|---|

| Temperature | 150°C |

| Solvent | DMF |

| Catalyst | 18-Crown-6 |

| Yield | 70–80% |

Industrial-Scale Considerations

Continuous Flow Synthesis

Large-scale production employs continuous flow reactors to enhance heat/mass transfer and reduce reaction times. For example, cyclization of N-alkylated intermediates in a microreactor at 130°C achieves 85% conversion in 10 minutes, compared to 2 hours in batch.

Purification Techniques

-

Crystallization : Ethanol/water mixtures isolate the product in >95% purity.

-

Chromatography : Reserved for small-scale batches due to cost.

Case Studies and Comparative Analysis

Case Study: Antiproliferative Agent Synthesis

A 2022 study synthesized 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one derivatives via nucleophilic substitution and condensation. The difluoro analog exhibited IC₅₀ = 0.8 µM against breast cancer cells (MCF-7), highlighting the role of fluorine in bioactivity.

Comparative Efficiency of Methods

| Method | Yield | Regioselectivity | Scalability |

|---|---|---|---|

| Friedel-Crafts | 60% | Moderate | High |

| Rhodium Catalysis | 75% | High | Moderate |

| Halogen Exchange | 80% | Low | High |

| Deoxyfluorination | 70% | High | Low |

Chemical Reactions Analysis

Types of Reactions: 6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be performed to convert the ketone group to an alcohol.

Substitution: Substitution reactions at the fluorine or other positions on the quinoline ring can lead to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives, such as quinone derivatives.

Reduction Products: Alcohols and other reduced forms of the compound.

Substitution Products: A variety of substituted quinolines and related compounds.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one serves as a versatile building block for synthesizing more complex organic compounds. Its unique structure allows for various functionalizations that can lead to the development of new materials with enhanced properties.

Reactivity and Transformation

The compound can undergo several chemical reactions:

- Oxidation : It can be oxidized to form higher oxidation state derivatives.

- Reduction : The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

- Substitution : Substitution reactions can occur at the fluorine or other positions on the quinoline ring to create a variety of derivatives .

Biological Applications

Pharmacological Potential

Recent studies have highlighted the potential of this compound in drug discovery. Its ability to interact with specific molecular targets such as enzymes or receptors makes it a candidate for developing new therapeutic agents. For instance:

- Ferroptosis Inhibition : Research indicates that compounds with a tetrahydroquinoline skeleton exhibit ferroptosis inhibitory action, which is relevant in cancer treatment strategies .

Biological Probes

The compound is also utilized as a probe in biological studies to investigate the role of fluorinated compounds in biological systems. Its fluorine atoms enhance its visibility in various imaging techniques.

Industrial Applications

Material Science

In industrial applications, this compound is used to produce materials with specific properties such as improved stability and reactivity. Its incorporation into polymers and other materials can lead to advancements in fields like electronics and coatings.

Case Studies and Research Findings

Case Study 1: Drug Development

A recent study explored the synthesis of novel derivatives of this compound aimed at enhancing antibacterial activity. The derivatives were tested against various bacterial strains and showed promising results .

Case Study 2: Material Science Innovations

Another research project focused on utilizing this compound in developing high-performance polymers. The incorporation of this compound into polymer matrices resulted in materials with superior thermal stability and mechanical properties .

Mechanism of Action

The mechanism by which 6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Positional Isomers: 5,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one

- Structural Differences : The fluorine atoms are positioned at 5- and 7-positions instead of 6- and 7- (Figure 1).

- Impact: This positional shift alters electronic distribution and steric interactions.

- Applications : Both isomers are research chemicals, but their biological activities likely differ due to fluorine placement .

Carboxylic Acid Derivatives: Fluoroquinolones

Example: 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid

- Structural Differences: Contains a carboxylic acid group at position 3 and a cyclopropyl substituent at N1. The core structure is fully unsaturated (quinoline) versus partially saturated (tetrahydroquinoline) in the target compound.

- Impact : The carboxylic acid group enhances water solubility and antimicrobial activity by targeting DNA gyrase. The cyclopropyl group improves pharmacokinetics.

- Applications: Widely used as a broad-spectrum antibiotic (e.g., fluoroquinolones like ciprofloxacin) .

Fluorescent Derivatizing Agents

Example: 6,7-Difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic Acid (FMQC)

- Structural Differences: Features a methyl group at N1 and a carboxylic acid at position 3. The tetrahydroquinoline core is absent.

- Impact: The methyl group stabilizes the fluorophore, while the carboxylic acid enables conjugation with amino compounds. FMQC derivatives exhibit high fluorescence quantum yields (12–159× enhancement vs. parent compound).

- Applications: Sensitive detection of amino compounds via HPLC or spectrofluorometry .

Non-Fluorinated Analogs

Example: 2-Methyl-5,6,7,8-tetrahydroquinolin-4-one

- Structural Differences : Lacks fluorine substituents but includes a methyl group at position 2.

- Impact : Reduced electronegativity and metabolic stability compared to fluorinated analogs.

- Applications : Intermediate in synthesizing bioactive molecules (e.g., MJM170, JAG21) .

Comparative Data Table

Key Findings and Implications

Fluorine Position : 6,7-Difluoro substitution optimizes electronic effects for biological activity compared to 5,7-difluoro isomers .

Functional Groups: Carboxylic acid derivatives (e.g., FMQC, fluoroquinolones) exhibit enhanced solubility and target specificity, whereas ketone-containing analogs serve as intermediates or fluorescence reagents .

Ring Saturation: Fully unsaturated quinolines (e.g., fluoroquinolones) are more rigid and bioactive, while tetrahydroquinolines offer synthetic versatility .

Biological Activity

6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neuroprotection. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 169.17 g/mol. The presence of fluorine atoms at positions 6 and 7 plays a critical role in enhancing its biological activity.

STING Pathway Activation

One of the primary mechanisms through which this compound exerts its effects is through the activation of the Stimulator of Interferon Genes (STING) pathway. This pathway is crucial for the innate immune response and has been implicated in the production of type I interferons and pro-inflammatory cytokines such as TNF-α. Activation of STING can lead to enhanced immune responses against tumors by promoting T-cell priming against neoantigens .

Inhibition of Ferroptosis

Recent studies have indicated that this compound may also have inhibitory effects against ferroptosis , a form of regulated cell death associated with various neurodegenerative diseases. By inhibiting ferroptosis, it could provide therapeutic benefits in conditions such as multiple sclerosis and other disorders characterized by oxidative stress .

Biological Activity Summary Table

| Biological Activity | Mechanism | Therapeutic Implications |

|---|---|---|

| STING Pathway Activation | Induces type I interferon production | Cancer immunotherapy |

| Inhibition of Ferroptosis | Reduces oxidative stress and lipid peroxidation | Treatment for neurodegenerative diseases |

| Antitumor Activity | Enhances T-cell mediated immune response | Potential use in various cancers |

Cancer Immunotherapy

In a study focusing on the role of STING agonists in cancer therapy, compounds similar to this compound demonstrated significant anti-tumor effects by activating dendritic cells within the tumor microenvironment. This led to increased production of type I interferons and TNF-α, resulting in enhanced anti-tumor immunity .

Neuroprotection

Research has shown that tetrahydroquinoline derivatives can protect against ferroptosis-induced cell death. For instance, compounds with similar structures have been reported to exhibit protective effects in models of multiple sclerosis by maintaining glutathione levels and preventing lipid peroxidation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one, and how can reaction conditions be optimized for yield and purity?

- Methodology : Begin with a Friedel-Crafts acylation to form the quinolinone core, followed by fluorination using agents like Selectfluor™ under anhydrous conditions. Key intermediates (e.g., 3,4-dihydroquinolin-2(1H)-one derivatives) can be reduced using LiAlH4 in THF, then treated with SOCl2 to introduce reactive chlorides for subsequent fluorination . Optimize solvent polarity (e.g., THF vs. toluene) and stoichiometry of fluorinating agents to minimize side products. Monitor reaction progress via TLC or HPLC.

Q. How can spectroscopic techniques (NMR, MS, IR) be employed to confirm the structure and purity of this compound?

- Methodology :

- 1H/13C NMR : Assign fluorine-coupled protons (δ 6.5–7.5 ppm for aromatic regions) and carbons adjacent to fluorine (deshielding effects). Use DEPT-135 to differentiate CH3, CH2, and CH groups .

- Mass Spectrometry (MS) : Employ high-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 213.05) and isotope patterns consistent with two fluorine atoms .

- IR Spectroscopy : Validate carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .

Q. What are the critical intermediates in the synthesis of this compound, and how should they be stabilized during purification?

- Key Intermediates :

- 6,7-Difluoro-3,4-dihydroquinolin-2(1H)-one (pre-fluorination intermediate).

- Chlorinated precursors (e.g., 4-chloro-6,7-difluoro-1,2,3,4-tetrahydroquinoline).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

- Methodology :

- Derivatization : Introduce substituents at the 4-position (e.g., phenoxy, piperidinyl) via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .

- Biological Assays : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC50 values to correlate substituent electronic effects (e.g., electron-withdrawing fluoro groups) with cytotoxicity .

- Data Analysis : Use multivariate regression to model substituent hydrophobicity (logP) and steric bulk (Taft parameters) against activity .

Q. How should researchers address contradictions in biological data, such as inconsistent IC50 values across studies?

- Methodology :

- Standardization : Ensure uniform assay conditions (cell passage number, incubation time, solvent controls). Validate purity via HPLC (>98%) and elemental analysis .

- Mechanistic Studies : Use fluorescence polarization or SPR to measure direct target binding (e.g., kinase inhibition) and rule off-target effects .

- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or batch effects .

Q. What computational methods are suitable for predicting the binding interactions of this compound with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR). Prioritize fluorine-mediated hydrogen bonds and hydrophobic contacts .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How can multi-step synthetic pathways be designed to incorporate isotopic labeling (e.g., 13C or 18O) for metabolic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.